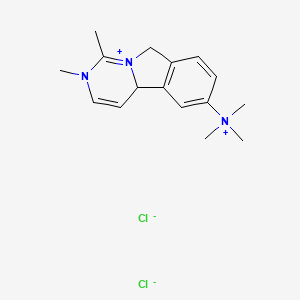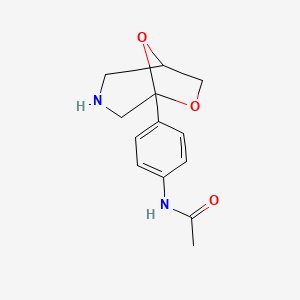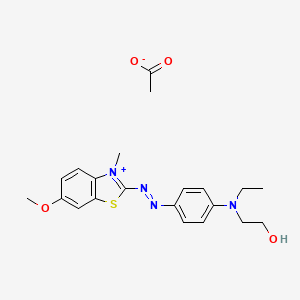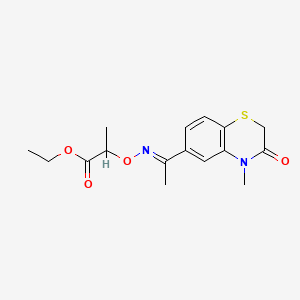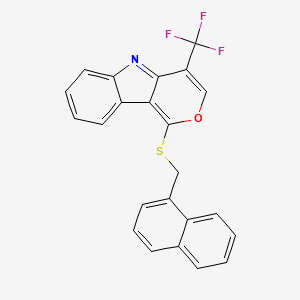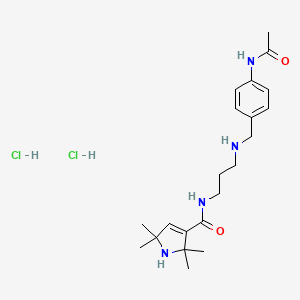
(2S,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Anhydro-D-xylitol: is a sugar alcohol derived from xylitol. It is a five-carbon compound with the molecular formula C5H10O4 . This compound is known for its unique structure, which includes an anhydro bridge between the second and fifth carbon atoms. This structural feature imparts distinct chemical properties to 2,5-Anhydro-D-xylitol, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Anhydro-D-xylitol can be synthesized through the intramolecular dehydration of xylitol. This process typically involves heating xylitol in the presence of a catalyst. One common method involves using high-temperature water without adding any hazardous acid catalysts . The dehydration reaction is carried out at temperatures ranging from 523 to 573 K, resulting in the formation of 2,5-Anhydro-D-xylitol.
Industrial Production Methods: Industrial production of 2,5-Anhydro-D-xylitol follows similar synthetic routes but on a larger scale. The process involves the controlled dehydration of xylitol under high-temperature conditions. The use of eco-friendly and efficient catalysts is preferred to minimize environmental impact and ensure high yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Anhydro-D-xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,5-Anhydro-D-xylitol, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce 2,5-Anhydro-D-xylitol to its corresponding alcohols.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
2,5-Anhydro-D-xylitol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a cryoprotectant in biological systems, helping to preserve cells and tissues at low temperatures.
Medicine: Research has investigated its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2,5-Anhydro-D-xylitol involves its interaction with specific molecular targets and pathways. In biological systems, it can be phosphorylated by glycolytic enzymes, leading to the formation of 2,5-Anhydro-D-xylitol-1,6-bisphosphate. This compound acts as an inhibitor of fructose-1,6-bisphosphate aldolase, a key enzyme in glycolysis . By inhibiting this enzyme, 2,5-Anhydro-D-xylitol disrupts the glycolytic pathway, affecting cellular energy production.
Comparison with Similar Compounds
Xylitol: A five-carbon sugar alcohol similar to 2,5-Anhydro-D-xylitol but without the anhydro bridge.
Sorbitol: A six-carbon sugar alcohol with similar chemical properties but a different structure.
Mannitol: Another six-carbon sugar alcohol with applications in medicine and industry.
Uniqueness: 2,5-Anhydro-D-xylitol is unique due to its anhydro bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other sugar alcohols and makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
3169-91-3 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2S,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 |
InChI Key |
KZVAAIRBJJYZOW-WISUUJSJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](O1)CO)O)O |
Canonical SMILES |
C1C(C(C(O1)CO)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




